![molecular formula C8H13NO2 B3239036 (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid CAS No. 1418272-86-2](/img/structure/B3239036.png)
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid
Overview
Description
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid, also known as CPMA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPMA belongs to the class of amino acid derivatives and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting the activity of 5-LOX, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators and to reduce pain behavior in animal models of neuropathic pain. This compound has also been shown to have a protective effect on the intestinal barrier in animal models of IBD.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid in lab experiments is that it is a relatively simple compound to synthesize. It also has well-defined biochemical and physiological effects, which make it a useful tool for studying inflammation and pain. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on (E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of 5-LOX. Another area of research is to explore its potential therapeutic applications in other areas, such as cancer, cardiovascular disease, and neurodegenerative diseases. Finally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to the development of more effective dosing regimens and formulations.
Scientific Research Applications
(E)-4-((Cyclopropylmethyl)amino)but-2-enoic acid has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease (IBD). This compound has also been studied for its potential use in treating neuropathic pain and has been shown to have analgesic effects in animal models.
properties
IUPAC Name |
(E)-4-(cyclopropylmethylamino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)2-1-5-9-6-7-3-4-7/h1-2,7,9H,3-6H2,(H,10,11)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDXPTZDNBGPL-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CNC/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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